3-Hydroxyhippuric acid
Overview
Description
3-Hydroxyhippuric acid is an acyl glycine . Acyl glycines are normally minor metabolites of fatty acids . 3-Hydroxyhippuric acid is an organic acid found in normal human urine . It is a metabolite of rutin detected in urine after consumption of tomato juice (a source of rutin) . It has its origin in dietary procyanidins (a major source of polyphenols consisting of elementary flavan-3-ol (epi)catechin units) . It is a microbial aromatic acid metabolite derived from dietary polyphenols and flavonoids, found in normal human urine .
Synthesis Analysis
Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine < – > CoA + N-acylglycine .Molecular Structure Analysis
The molecular formula of 3-Hydroxyhippuric acid is C9H9NO4 . Its average mass is 195.172 Da and its monoisotopic mass is 195.053162 Da .Chemical Reactions Analysis
Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine < – > CoA + N-acylglycine .Scientific Research Applications
1. Biomarkers in Autism Spectrum Disorders
A study by Xiong et al. (2016) highlights the role of 3-Hydroxyhippuric Acid (3HHA) in Autism Spectrum Disorders (ASDs). Elevated levels of 3HHA, along with other compounds, were found in the urine of children with ASDs compared to non-ASD controls. This suggests that 3HHA can be a potential biomarker for ASDs, indicating its application in diagnostic processes (Xiong et al., 2016).
2. Indicators of Bioavailability and Metabolism of Phenolic Compounds
Rechner et al. (2001) explored the role of 3-Hydroxyhippuric Acid as a biomarker for the bioavailability and metabolism of caffeic acid derivatives. Their research indicated that the excretion of 3-Hydroxyhippuric Acid significantly increased after coffee supplementation, suggesting its use as a marker for the metabolism of dietary caffeic acid esters (Rechner et al., 2001).
3. Inhibitor of Ca2+-ATPase in End-Stage Renal Failure
Jankowski et al. (2001) identified p-hydroxy-hippuric acid as an inhibitor of Ca2+-ATPase in patients with end-stage renal failure. This finding implies that 3-Hydroxyhippuric Acid could play a role in disturbed Ca2+ metabolism in such conditions (Jankowski et al., 2001).
4. Biological Production of 3-Hydroxypropionic Acid
Studies by Kumar et al. (2013) and Jers et al. (2019) have explored the biological production of 3-Hydroxypropionic Acid, a related compound, from various renewable resources. These research efforts are significant for industrial applications, especially in the bioplastic production sector, highlighting a broader application scope of hydroxy acids including 3-Hydroxyhippuric Acid (Kumar et al., 2013); (Jers et al., 2019).
5. Metabolism of Dietary Polyphenols
Rechner et al. (2002) also conducted research on the metabolic fate of dietary polyphenols, where 3-Hydroxyhippuric Acid was identified as a significant metabolite. This indicates the potential healthbenefits of dietary polyphenols, with 3-Hydroxyhippuric Acid playing a role in their bioactive forms in vivo (Rechner et al., 2002).
6. Enzymatic Synthesis for Organic Synthesis and High-Performance Polymers
Yu et al. (2016) explored the enzymatic synthesis of 3-Hydroxypropionic Acid, which is structurally related to 3-Hydroxyhippuric Acid. This method demonstrates potential industrial applications for the synthesis of this acid, used in organic synthesis and high-performance polymers (Yu et al., 2016).
7. Urinary Excretion Study in Humans
A pharmacokinetic study by Shin et al. (2019) on propyl paraben in humans identified 3-Hydroxyhippuric Acid as one of the metabolites, illustrating its role in the metabolism and excretion processes in the human body (Shin et al., 2019).
Safety And Hazards
3-Hydroxyhippuric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[(3-hydroxybenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-2-6(4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFWFNMYJRHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167650 | |
Record name | m-Hydroxyhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxyhippuric acid | |
CAS RN |
1637-75-8 | |
Record name | 3-Hydroxyhippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1637-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxyhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxyhippuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-Hydroxyhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-hydroxyphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-HYDROXYHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17HCX0HNRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 169 °C | |
Record name | 3-Hydroxyhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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